molecular formula C18H14F7N3O B11081537 2-Fluoro-N-[2,2,2-trifluoro-1-[(4-methyl-benzimidoyl)-amino]-1-trifluoromethyl-ethyl]-benzamide

2-Fluoro-N-[2,2,2-trifluoro-1-[(4-methyl-benzimidoyl)-amino]-1-trifluoromethyl-ethyl]-benzamide

Cat. No.: B11081537
M. Wt: 421.3 g/mol
InChI Key: JVZYOQBCOLOVPG-UHFFFAOYSA-N
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Description

2-Fluoro-N-[2,2,2-trifluoro-1-[(4-methyl-benzimidoyl)-amino]-1-trifluoromethyl-ethyl]-benzamide is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability and resistance to degradation, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic trifluoroacetylation of aromatic rings . The reaction conditions often require anhydrous solvents and low temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-[2,2,2-trifluoro-1-[(4-methyl-benzimidoyl)-amino]-1-trifluoromethyl-ethyl]-benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can produce various fluorinated derivatives.

Scientific Research Applications

2-Fluoro-N-[2,2,2-trifluoro-1-[(4-methyl-benzimidoyl)-amino]-1-trifluoromethyl-ethyl]-benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-N-[2,2,2-trifluoro-1-[(4-methyl-benzimidoyl)-amino]-1-trifluoromethyl-ethyl]-benzamide involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-N-[2,2,2-trifluoro-1-[(4-methyl-benzimidoyl)-amino]-1-trifluoromethyl-ethyl]-benzamide is unique due to its specific combination of fluorine atoms and the benzimidoyl group, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C18H14F7N3O

Molecular Weight

421.3 g/mol

IUPAC Name

N-[2-[(Z)-[amino-(4-methylphenyl)methylidene]amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-fluorobenzamide

InChI

InChI=1S/C18H14F7N3O/c1-10-6-8-11(9-7-10)14(26)27-16(17(20,21)22,18(23,24)25)28-15(29)12-4-2-3-5-13(12)19/h2-9H,1H3,(H2,26,27)(H,28,29)

InChI Key

JVZYOQBCOLOVPG-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/C(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=CC=C2F)/N

Canonical SMILES

CC1=CC=C(C=C1)C(=NC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=CC=C2F)N

Origin of Product

United States

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